molecular formula C17H13Cl2N3O2 B2608034 2-chlorobenzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946371-94-4

2-chlorobenzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2608034
CAS No.: 946371-94-4
M. Wt: 362.21
InChI Key: NCWIQZBZGGLWKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular structure of this compound can’t be determined without experimental data such as X-ray crystallography or NMR spectroscopy. Similar compounds often have complex structures with multiple rings .

Scientific Research Applications

Corrosion Inhibition

One significant application of triazole derivatives is in the field of corrosion inhibition. For instance, a study on 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole demonstrated its effectiveness in inhibiting mild steel corrosion in acidic media, showcasing inhibition efficiencies up to 99% in 1 M hydrochloric acid and 80% in 0.5 M sulfuric acid. This highlights the compound's potential in protecting metal surfaces from corrosion in industrial settings (Lagrenée et al., 2002).

Gas Sorption

Another application is found in the construction of metal-organic frameworks (MOFs) for selective gas sorption. A bifunctional organic linker incorporating both carboxylate and triazole groups was used to build a dynamic MOF that exhibits highly selective sorption of CO2 over N2 and CH4 at room temperature. This demonstrates the compound's utility in gas storage and separation technologies, which are critical for environmental protection and industrial processes (Chen et al., 2015).

Molecular Interactions

The study of π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, including triazole derivatives with α-ketoester functionality, sheds light on the molecular interactions that govern the assembly of compounds in the solid state. This research contributes to our understanding of molecular design principles for developing new materials and pharmaceuticals (Ahmed et al., 2020).

Antimicrobial and Anthelmintic Activities

Research into 3-chlorobenzothiophene-2-carbonylchloride derivatives, including triazole-containing compounds, has shown antimicrobial and anthelmintic activities. These findings suggest potential applications in developing new therapeutic agents against various microbial infections and parasitic worms, highlighting the compound's relevance in medical research (Naganagowda & Padmashali, 2010).

Mechanism of Action

The mechanism of action of this compound is not known. It would depend on its intended use, such as whether it’s designed to interact with biological systems .

Safety and Hazards

The safety and hazards of this compound are not known. It’s important to handle all chemicals with appropriate safety precautions. For similar compounds, hazards may include toxicity if ingested, inhaled, or contacted with skin .

Future Directions

The future directions for this compound would depend on its intended applications. If it has potential therapeutic properties, future research could involve further pharmacological testing. If it’s intended for use in materials science or another field, future research could involve studying its physical properties or how it reacts with other substances .

Properties

IUPAC Name

(2-chlorophenyl)methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O2/c1-11-16(17(23)24-10-12-4-2-3-5-15(12)19)20-21-22(11)14-8-6-13(18)7-9-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWIQZBZGGLWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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